

# Funobactam: A Technical Guide to its Spectrum of Activity Against Clinical Isolates

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## Compound of Interest

Compound Name: *Funobactam*

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## Introduction

**Funobactam** (formerly XNW4107) is a novel, non- $\beta$ -lactam  $\beta$ -lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.<sup>[1]</sup> It is currently in phase 3 clinical trials in combination with imipenem/cilastatin for the treatment of complicated urinary tract infections, hospital-acquired bacterial pneumonia (HABP), and ventilator-associated bacterial pneumonia (VABP).<sup>[2][3]</sup> **Funobactam** itself possesses no intrinsic antibacterial activity but functions by inhibiting a broad spectrum of serine- $\beta$ -lactamases, thereby restoring the in vitro activity of  $\beta$ -lactam antibiotics, such as imipenem, against otherwise resistant Gram-negative bacteria.<sup>[1][4]</sup> This technical guide provides a comprehensive overview of the in vitro spectrum of activity of **funobactam** in combination with imipenem against a range of clinically relevant bacterial isolates, details the experimental protocols for its evaluation, and visualizes its mechanism of action and key experimental workflows.

## Spectrum of Activity

**Funobactam**, in combination with imipenem, has demonstrated potent in vitro activity against a variety of multidrug-resistant (MDR) Gram-negative bacteria, including *Acinetobacter baumannii*, *Pseudomonas aeruginosa*, and various species of the order Enterobacterales.<sup>[2][5]</sup> Its primary role is the inhibition of Ambler class A, C, and D  $\beta$ -lactamases, which are a major cause of resistance to carbapenem antibiotics.<sup>[5]</sup>

## Data Presentation

The following tables summarize the in vitro activity of imipenem/**funobactam** against key clinical isolates. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values are the MICs required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Table 1: In Vitro Activity of Imipenem/**Funobactam** against Imipenem-Nonsusceptible *Acinetobacter baumannii* Clinical Isolates from China[5]

| Antimicrobial Agent | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
|---------------------|--------------------|--------------|--------------|------------------|
| Imipenem            | 106                | -            | >128         | -                |
| Imipenem/Funobactam | 106                | -            | 8            | -                |

Table 2: In Vitro Activity of Imipenem/**Funobactam** against Imipenem-Nonsusceptible *Pseudomonas aeruginosa* Clinical Isolates from China[5]

| Antimicrobial Agent | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
|---------------------|--------------------|--------------|--------------|------------------|
| Imipenem            | 101                | -            | >128         | -                |
| Imipenem/Funobactam | 101                | -            | 32           | 2-8              |

Table 3: In Vitro Activity of Imipenem/**Funobactam** against Imipenem-Resistant *Klebsiella pneumoniae* Clinical Isolates from China[5]

| Antimicrobial Agent | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) |
|---------------------|--------------------|--------------|--------------|------------------|
| Imipenem            | 54                 | -            | >256         | -                |
| Imipenem/Funobactam | 54                 | -            | 2            | -                |

Table 4: MIC Range of Imipenem/**Funobactam** against Selected Serine Carbapenemase-Producing Gram-Negative Clinical Isolates[6][7]

| Bacterial Species       | Number of Isolates | Imipenem/Funobactam MIC Range (mg/L) |
|-------------------------|--------------------|--------------------------------------|
| Acinetobacter baumannii | 7                  | 0.25 - 16                            |
| Pseudomonas aeruginosa  | 4                  | 1 - 8                                |
| Klebsiella pneumoniae   | 4                  | 0.25 - 16                            |

## Experimental Protocols

The determination of the in vitro activity of **funobactam** in combination with imipenem is primarily conducted using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

### Broth Microdilution for MIC Determination of Imipenem/Funobactam

This protocol outlines the general steps for determining the MIC of imipenem in combination with a fixed concentration of **funobactam**.

#### 1. Preparation of Materials:

- Bacterial Isolate: A pure, overnight culture of the clinical isolate grown on a suitable agar medium (e.g., Tryptic Soy Agar with 5% sheep blood).

- Antimicrobial Agents: Stock solutions of imipenem and **funobactam** of known concentrations.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Microtiter Plates: Sterile 96-well microtiter plates.

## 2. Inoculum Preparation:

- Several colonies of the bacterial isolate are suspended in a sterile saline solution.
- The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately  $1-2 \times 10^8$  CFU/mL.
- The standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.

## 3. Preparation of Antimicrobial Dilutions:

- A series of two-fold serial dilutions of imipenem are prepared in CAMHB in the microtiter plate.
- **Funobactam** is added to each well containing the imipenem dilutions to a final fixed concentration, typically 8 mg/L.[5]
- Control wells are included: a growth control well (no antimicrobial) and a sterility control well (no bacteria).

## 4. Inoculation and Incubation:

- The prepared bacterial inoculum is added to each well of the microtiter plate, except for the sterility control.
- The plate is incubated at 35-37°C for 16-20 hours in ambient air.

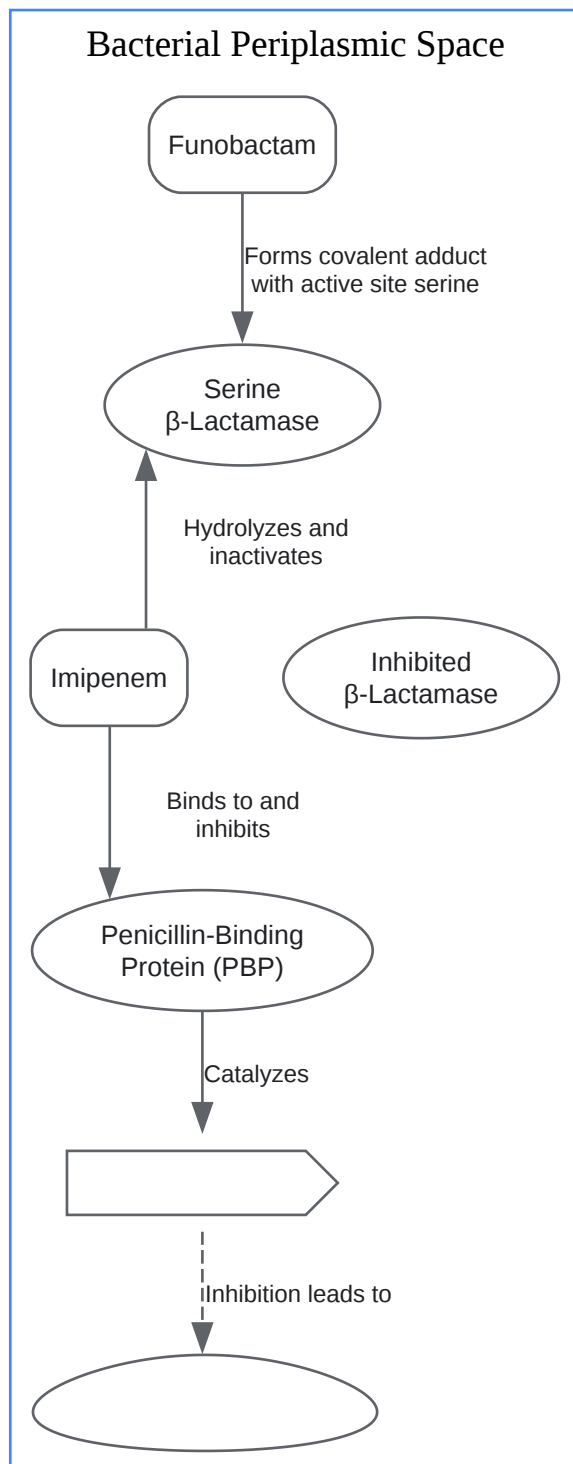
## 5. MIC Determination:

- Following incubation, the microtiter plate is visually inspected for bacterial growth (turbidity).
- The MIC is recorded as the lowest concentration of imipenem (in the presence of the fixed concentration of **funobactam**) that completely inhibits visible growth.

# Visualizations

## Mechanism of Action of Funobactam

**Funobactam** protects  $\beta$ -lactam antibiotics, such as imipenem, from degradation by serine- $\beta$ -lactamases. The diagram below illustrates the general mechanism of inhibition.

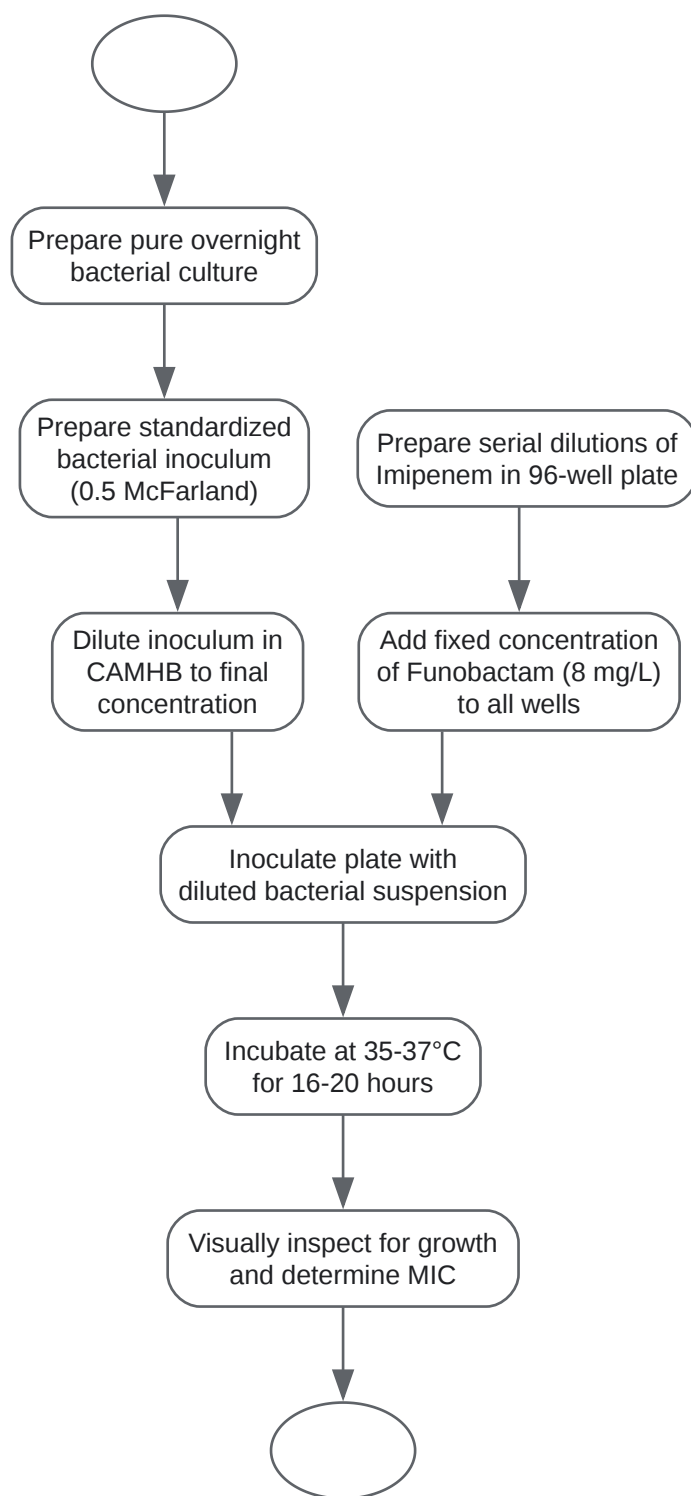


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Caption: Mechanism of **Funobactam** Action.

## Experimental Workflow for MIC Determination

The following diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of imipenem/**funobactam** using the broth microdilution method.



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Caption: MIC Determination Workflow.

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## References

- 1. researchgate.net [researchgate.net]
- 2. In vitro activity and in vivo animal model efficacy of IB-367 alone and in combination with imipenem and colistin against Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
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